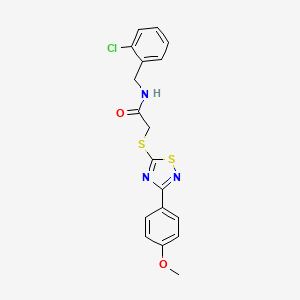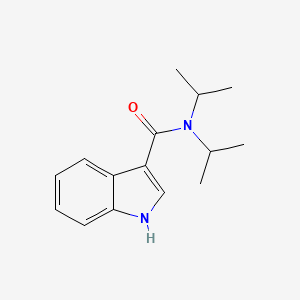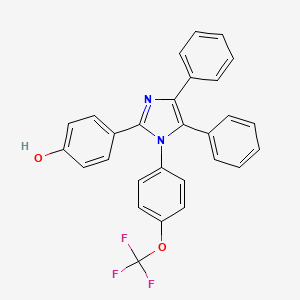
4-(4,5-Diphenyl-1-(4-(Trifluormethoxy)phenyl)imidazol-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol is a useful research compound. Its molecular formula is C28H19F3N2O2 and its molecular weight is 472.467. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial von Imidazol-haltigen Verbindungen
Imidazol ist eine fünfgliedrige heterozyklische Einheit, die eine breite Palette an chemischen und biologischen Eigenschaften besitzt . Die Derivate von 1,3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Antioxidatives Potenzial
Imidazolderivate haben in antioxidativen Assays ein gutes Scavenging-Potenzial gezeigt . Dies deutet darauf hin, dass sie zur Behandlung von Krankheiten eingesetzt werden könnten, bei denen oxidativer Stress eine Schlüsselrolle spielt.
Antidiabetische Mittel
Imidazol-Triazol-Hybride wurden synthetisiert und auf ihre inhibitorische Aktivität gegen α-Glucosidase untersucht . Diese Verbindungen zeigten eine hervorragende inhibitorische Aktivität, die sogar stärker ist als das Standardmedikament Acarbose . Dies deutet darauf hin, dass sie als neue antidiabetische Mittel entwickelt werden könnten.
Östrogenität-Bewertung
Imidazolphenole wurden bei der Bewertung der Östrogenität von phenolischen Xenoöstrogenen eingesetzt . Dies deutet darauf hin, dass sie in der endokrinen Forschung und bei der Entwicklung neuer Medikamente für hormonelle Störungen eingesetzt werden könnten.
In Silico-Studie gegen humane Lactatdehydrogenase (LDHA)
Das Imidazolderivat wurde in silico gegen humane Lactatdehydrogenase (LDHA) gescreent, um die Bindungsmodi der Interaktion zu untersuchen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Medikamente, die auf LDHA abzielen, eingesetzt werden könnten.
Wirkmechanismus
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
It’s worth noting that imidazole derivatives often interact with their targets through hydrogen bonding, given the presence of nitrogen atoms in the imidazole ring . The trifluoromethoxy group might also play a role in the interaction with its targets, possibly enhancing the compound’s binding affinity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The solubility of imidazole derivatives in water and other polar solvents could potentially influence their absorption and distribution .
Result of Action
It’s worth noting that imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the action of imidazole derivatives .
Biochemische Analyse
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structure and properties of the imidazole derivative. For example, the presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms . This tautomeric property could potentially influence the interactions of 4-(4,5-Diphenyl-1-(4-(trifluoromethoxy)phenyl)imidazol-2-YL)phenol with other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could influence various types of cells and cellular processes For instance, it might impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action of this compound could be influenced by its unique structural features, such as the presence of the trifluoromethoxy phenyl group.
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching This suggests that the effects of this compound could potentially change over time under certain conditions
Dosage Effects in Animal Models
It is known that the biological activities of imidazole derivatives can vary with dosage . For example, certain imidazole derivatives have been reported to exhibit threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Imidazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could potentially be involved in various metabolic pathways
Transport and Distribution
It is known that imidazole derivatives are highly soluble in water and other polar solvents , which could potentially influence their transport and distribution
Subcellular Localization
The solubility and charge properties of imidazole derivatives could potentially influence their localization within specific compartments or organelles
Eigenschaften
IUPAC Name |
4-[4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F3N2O2/c29-28(30,31)35-24-17-13-22(14-18-24)33-26(20-9-5-2-6-10-20)25(19-7-3-1-4-8-19)32-27(33)21-11-15-23(34)16-12-21/h1-18,34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGPJUKSXBEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)
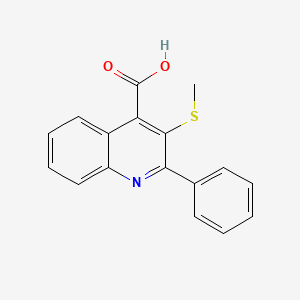

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484873.png)
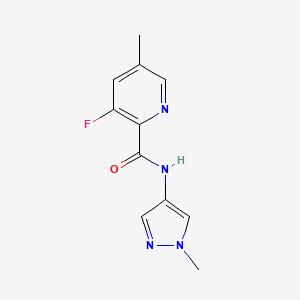
![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)
![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(3-methoxypropyl)-2-propenamide](/img/structure/B2484880.png)
![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B2484884.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)
